molecular formula C8H8BrNO B1265513 3-Bromoacetanilide CAS No. 621-38-5

3-Bromoacetanilide

Cat. No. B1265513
CAS RN: 621-38-5
M. Wt: 214.06 g/mol
InChI Key: XXHOHJTVFUJJMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromoacetanilide and related compounds often involves palladium-catalyzed reactions. For example, the palladium-catalyzed reaction of o-alkynyltrifluoroacetanilides with 1-bromoalkynes can yield 2-substituted 3-alkynylindoles and 3-acylindoles, which are valuable intermediates in organic synthesis (Arcadi et al., 2005). Similarly, reactions with aryl bromides and triflates are used to synthesize 2-substituted 3-aryl- and heteroarylindoles (Cacchi et al., 2003).

Molecular Structure Analysis

The molecular structure of 3-Bromoacetanilide has been characterized through quantum chemical calculations and spectral techniques, including FT-IR, FT-Raman, and UV-Vis spectroscopy. These analyses provide detailed information on the vibrational modes, molecular orbital contributions, and electronic properties of the compound (Gnanasambandan et al., 2014).

Chemical Reactions and Properties

3-Bromoacetanilide participates in various chemical reactions, contributing to the synthesis of heterocyclic compounds and complex molecular structures. For instance, it can react with tributyltin hydride in the presence of activated olefins to form 2,3-dihydrobenzofuran and 2,3-dihydroindole derivatives (Togo & Kikuchi, 1989). Additionally, its reactions with alpha-chymotrypsin have been studied, revealing insights into the compound's interaction with biological molecules (Ando & Gerig, 1982).

Scientific Research Applications

Thermal Analysis in Pharmaceuticals

3-Bromoacetanilide, a derivative of acetanilide, has been studied for its thermal behavior. It's used as an analgesic in the pharmaceutical industry. Research demonstrates that it undergoes endothermic processes due to melting and vaporization, highlighting its importance in understanding the thermal properties of pharmaceutical compounds (Vecchio, Catalani, Rossi, & Tomassetti, 2004).

Green Chemistry in Bromination Processes

In a study focused on greener chemistry practices, p-Bromoacetanilide was synthesized using environmentally safe methods. This method avoided hazardous substances and utilized water as a solvent, illustrating a safer approach to preparing commercially important bromo compounds, which are essential in various industries including pharmaceuticals (Pasricha, 2021).

Intermediate in Chemical Synthesis

3-Bromoacetanilide serves as a key intermediate in the synthesis of other compounds. For instance, it's used in the preparation of Nadifloxacin, an important antibiotic. This showcases its role in the synthesis of complex molecules and in the development of pharmaceuticals (Kumar, Bhashkar, & Bhavsar, 2016).

Spectroscopic Analysis

The compound's spectroscopic properties have been explored, providing insights into its structural and electronic characteristics. Such studies are crucial for understanding the molecular behavior of compounds used in various scientific applications (Gnanasambandan, Gunasekaran, & Seshadri, 2014).

Anticancer Research

In the field of cancer research, derivatives like 3-bromopyruvate have shown potential as anticancer agents. They target cancer cells' altered metabolism, offering a novel approach to cancer therapy (Azevedo-Silva et al., 2016).

properties

IUPAC Name

N-(3-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHOHJTVFUJJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211149
Record name Acetamide, N-(3-bromophenyl)- (9CI)
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URL https://comptox.epa.gov/dashboard/DTXSID50211149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoacetanilide

CAS RN

621-38-5
Record name N-(3-Bromophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 3'-bromo-
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Record name 3'-Bromoacetanilide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(3-bromophenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

691 mL of acetic anhydride are added to a solution cooled to 10° C. of 1200 g (6.976 mol, 1 eq) of 3-bromoaniline in 6 L of dichloromethane in the presence of 1.07 L (7.67 mol, 1.1 eq) of triethylamine and 25.6 g (0.209 mol, 0.03 eq) of 4-(dimethylamino)pyridine. The reaction medium is stirred at room temperature for 4 hours and then hydrolyzed with 850 mL of 1N hydrochloric acid solution, and the phases are separated by settling. The organic phase is washed with 0.5N hydrochloric acid solution and then with water, and the solvent is evaporated off. After recrystallization from diisopropyl ether/heptane, 1506.1 g of N-(3-bromophenyl)acetamide are obtained in solid form. Yield=100%
Quantity
691 mL
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step Two
Quantity
1.07 L
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two
Quantity
25.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-phenylamine (1.04 g, 6 mmol) was treated with DIEA (2.3 mL, 13.3 mmol) and chilled to zero degrees. Acetyl chloride (0.47 mL, 6.7 mmol) was added dropwise via syringe. Reaction was allowed to return to room temperature and stir for 1 hour. Reaction was then poured onto water and washed once. Organic phase was evaporated to beige solids (1.25 g, 98%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a dichloromethane solution (15 ml) of 3-bromoaniline (1 g), acetic anhydride (659 μl) was added, followed by stirring at room temperature for 14 hours. This was washed with water (20 ml), and the organic layer was dried over sodium sulfate. After filtering off the sodium sulfate, the solvent was distilled off under reduced pressure. This was purified by silica gel column chromatography (dichloromethane/methanol=200/1), to obtain the desired compound (1.19 g, 96%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
659 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods IV

Procedure details

A solution of acetyl chloride (44.0 ml, 0.619 mol) in tetrahydrofuran (20 ml) was added dropwise to a 0° C. solution of 3-bromoaniline (101.5 g, 0.590 mol) and triethylamine (87.4 ml, 0.625 mol) in tetrahydrofuran (550 ml). The resulting mixture was stirred 16 h at room temperature. The reaction mixture was quenched with ice/water (500 ml), acidified to pH 1 with 5N hydrochloric acid, and extracted with ethyl acetate. The ethyl acetate extracts were washed with 1N hydrochloric acid, water, brine, then dried over sodium sulfate. The solvent was removed under reduced pressure to give 125.5 g of a red solid. Recrystallization from ethyl acetate/hexanes gave 69.2 g of an off white powder. Filtered a second crop of product to give 26 g of a tan powder. Total yield=75%.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
87.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
M Novak, LH Rovin, M Pelecanou… - The Journal of …, 1987 - ACS Publications
… Af-(Sulfonatooxy)-3-bromoacetanilide (le) undergoes hydrolysis at 80 C in the range pH 1.0-… of N- (sulfonatooxy) -3bromoacetanilide (le). The results of that study are reported herein. …
Number of citations: 14 pubs.acs.org
R Biswas, A Mukherjee - Journal of Chemical Education, 2017 - ACS Publications
… C NMR spectrum of synthesized 4-bromoacetanilide was compared with the reported 2-bromo and 3-bromoacetanilide to demonstrate how the 13 C NMR spectrum can be an important …
Number of citations: 15 pubs.acs.org
MI Yagofarov, RN Nagrimanov, BN Solomonov - Thermochimica Acta, 2017 - Elsevier
… literature values validates the robustness of the sublimation enthalpies calculation of the remaining compounds studied in this paper (2′-chloroacetanilide, 3′-bromoacetanilide, 4′-…
Number of citations: 12 www.sciencedirect.com
J Váňa, J Lang, M Šoltésová, J Hanusek… - Dalton …, 2017 - pubs.rsc.org
… in the range of the NMR signals of 3-bromoacetanilide. The decrease of the signals of the … the reaction proceeds in the following consecutive steps: 3-bromoacetanilide + [Pd 3 (OAc) 6…
Number of citations: 22 pubs.rsc.org
M Pelecanou - 1987 - elibrary.ru
… The nitrenium ion from the N-(sulfonatooxy)-3-bromoacetanilide is unique in the series in that it undergoes deacylation with formation of acetic acid. …
Number of citations: 0 elibrary.ru
J Vana, J Bartacek, J Hanusek… - The Journal of …, 2019 - ACS Publications
… Finally, there is no strong association in the case of 3-bromoacetanilide (3-Br-acetanilide) (pK a ≈ −4.4). These data illustrate why DMBAs are nonreactive in reaction mixtures …
Number of citations: 34 pubs.acs.org
AV Buzyurov, RN Nagrimanov… - Journal of Chemical & …, 2023 - ACS Publications
… For 3′-bromoacetanilide, two values of the sublimation enthalpy (93.2 and 89.6 kJ mol –1 ) are available in the literature (see Table S3). The first value was determined with a gas …
Number of citations: 1 pubs.acs.org
RK Chinnagolla, M Jeganmohan - Chemical Communications, 2014 - pubs.rsc.org
… Next, the reaction was tested with unsymmetrical acetanilides such as 3-bromoacetanilide (1j) and 2-napthylacetanilide (1k) with 2a. In the reaction, coupling products 3j and 3k were …
Number of citations: 99 pubs.rsc.org
M Novak, RK Lagerman - The Journal of Organic Chemistry, 1988 - ACS Publications
… IV-(Pivaloyloxy)-3-bromoacetanilide (4b). This material was synthesized as previously described for IV-(pivaloyloxy)acetanilide.6 Purification by column chromatography on silica gel (…
Number of citations: 38 pubs.acs.org
RN Nagrimanov, MA Ziganshin, BN Solomonov… - Structural Chemistry, 2019 - Springer
… Absolute vapor pressures of 3′-chloroacetanilide, 4′-chloroacetanilide, 3′-bromoacetanilide, and 4′-bromoacetanilide have been measured for the first time. Our new vapor …
Number of citations: 13 link.springer.com

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